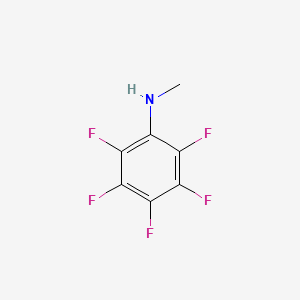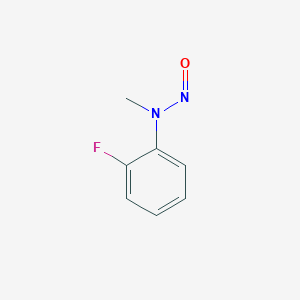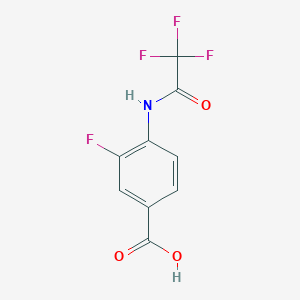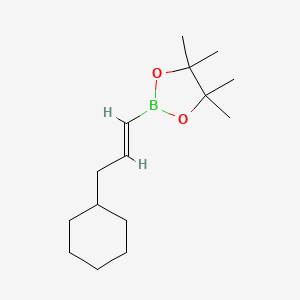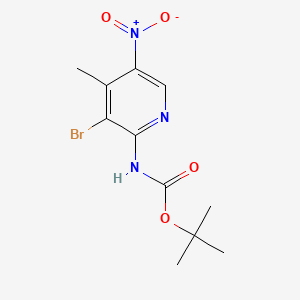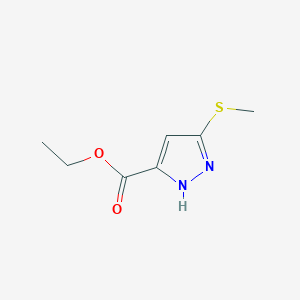![molecular formula C12H13ClN2 B13491764 rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine](/img/structure/B13491764.png)
rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine is a compound that features a cyclopropyl group attached to an indole ring, which is further substituted with a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Leimgruber–Batcho indole synthesis . This method involves the cyclization of o-nitrotoluene derivatives to form the indole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while substitution of the chlorine atom can yield various substituted indole derivatives.
Applications De Recherche Scientifique
rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound and its derivatives are investigated for their potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to other indole derivatives. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H13ClN2 |
|---|---|
Poids moléculaire |
220.70 g/mol |
Nom IUPAC |
[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H13ClN2/c13-8-1-2-9-11(6-15-12(9)4-8)10-3-7(10)5-14/h1-2,4,6-7,10,15H,3,5,14H2/t7-,10+/m0/s1 |
Clé InChI |
CYOMCPFGGQTNOQ-OIBJUYFYSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1C2=CNC3=C2C=CC(=C3)Cl)CN |
SMILES canonique |
C1C(C1C2=CNC3=C2C=CC(=C3)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


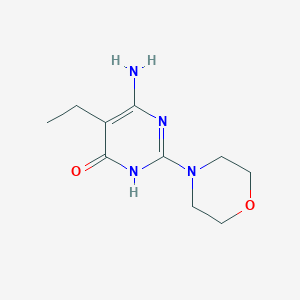



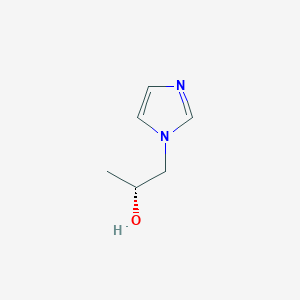
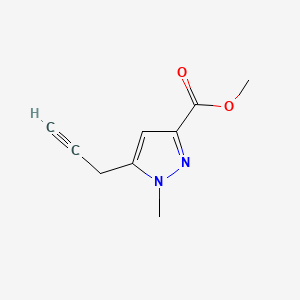
![3-[7-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13491713.png)
